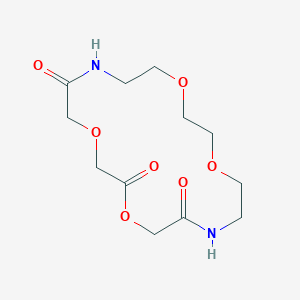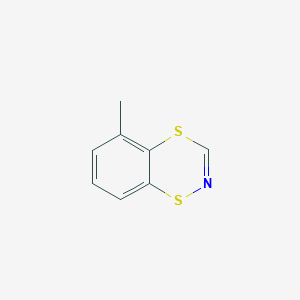![molecular formula C7H14N2O3 B14435158 1-[Methyl(nitroso)amino]butyl acetate CAS No. 74955-21-8](/img/structure/B14435158.png)
1-[Methyl(nitroso)amino]butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methyl(nitroso)amino]butyl acetate is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly in pharmaceuticals and food products. This compound is characterized by its nitroso group attached to a methylamino group, which is further connected to a butyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(nitroso)amino]butyl acetate typically involves the nitrosation of secondary amines. One common method is the reaction of butyl acetate with methylamine, followed by nitrosation using nitrous acid (HNO2) under acidic conditions. The reaction can be summarized as follows: [ \text{Butyl acetate} + \text{Methylamine} \rightarrow \text{1-[Methylamino]butyl acetate} ] [ \text{1-[Methylamino]butyl acetate} + \text{HNO2} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Methyl(nitroso)amino]butyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[Methyl(nitroso)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the manufacturing of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[Methyl(nitroso)amino]butyl acetate involves the formation of reactive intermediates, such as nitrosamines, which can interact with cellular components. These interactions can lead to DNA damage and mutations, contributing to its carcinogenic properties. The molecular targets include nucleophilic sites in DNA and proteins, leading to the formation of adducts and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical behavior.
N-Nitrosomorpholine (NMOR): A nitrosamine with a morpholine ring structure.
Uniqueness
1-[Methyl(nitroso)amino]butyl acetate is unique due to its specific structure, which includes a butyl acetate moiety
Eigenschaften
CAS-Nummer |
74955-21-8 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-[methyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-5-7(9(3)8-11)12-6(2)10/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
VCGFSKNCUIRVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N(C)N=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



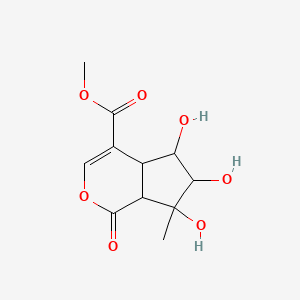
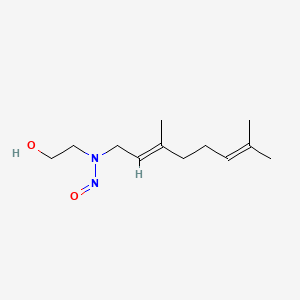
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
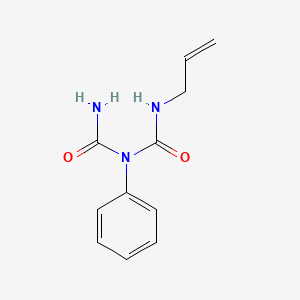

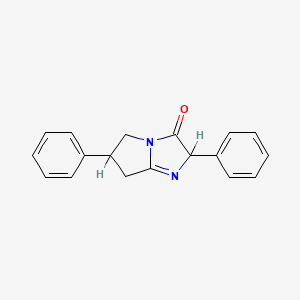

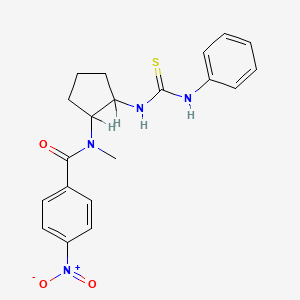
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

